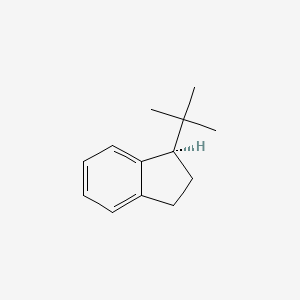
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a tert-butyl group attached to a dihydroindene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 1-tert-butylindene using a chiral rhodium catalyst under high pressure and temperature conditions. The reaction conditions are carefully controlled to achieve high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylindene ketones, while reduction can produce fully saturated tert-butylindanes.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-tert-Butyl-2,3-dihydro-1H-indene is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands for asymmetric synthesis.
Biology
The compound’s potential biological activity is being explored in various studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-tert-Butylindene: A structurally related compound with similar reactivity but lacking the dihydro component.
2,3-Dihydro-1H-indene: Another related compound without the tert-butyl group.
Uniqueness
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is unique due to the presence of both the tert-butyl group and the dihydroindene structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
68533-15-3 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
(1R)-1-tert-butyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChIキー |
NTKWEGAVGHTNAM-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)[C@H]1CCC2=CC=CC=C12 |
正規SMILES |
CC(C)(C)C1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


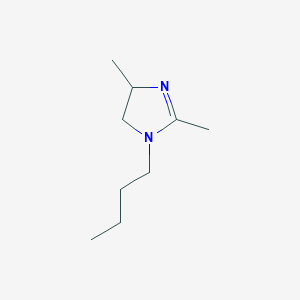
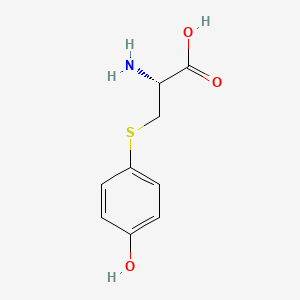

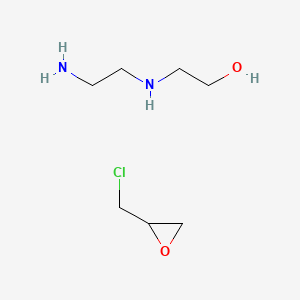
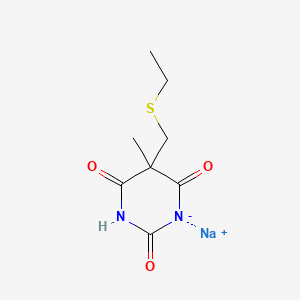
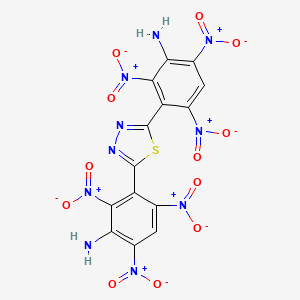
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)


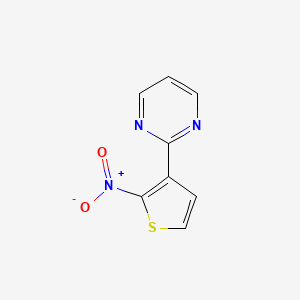
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
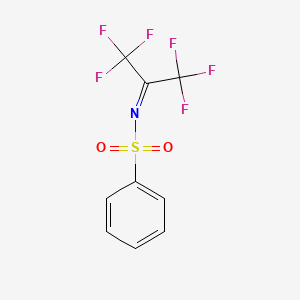
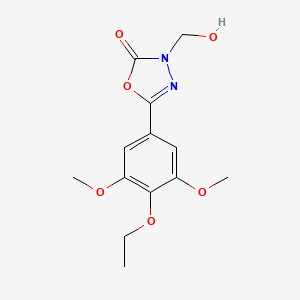
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
